molecular formula C13H11ClO B6363742 4-(3-Chloro-2-methylphenyl)phenol CAS No. 1181320-98-8

4-(3-Chloro-2-methylphenyl)phenol

Cat. No.: B6363742
CAS No.: 1181320-98-8
M. Wt: 218.68 g/mol
InChI Key: JBZTVWYBAFGPDV-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H11ClO. It is a derivative of phenol, where the phenyl group is substituted with a 3-chloro-2-methylphenyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloro-2-methylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 3-chloro-2-methylphenol with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2-methylphenol (o-cresol) followed by a coupling reaction with phenol. This process is optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This compound targets the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents. The presence of the chloro and methyl groups enhances its lipophilicity, allowing it to integrate more effectively into the lipid bilayer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methyl groups on the phenyl ring enhances its antimicrobial activity and makes it more effective in disrupting microbial cell membranes compared to other similar compounds .

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZTVWYBAFGPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680719
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181320-98-8
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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